molecular formula C17H24N2O5S B2372554 N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-15-1

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2372554
CAS No.: 899968-15-1
M. Wt: 368.45
InChI Key: WZRUSHDUTLUWEY-UHFFFAOYSA-N
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Description

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a recognized potent and selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a class A G-protein-coupled receptor (GPCR) expressed predominantly on regulatory T cells (Tregs), particularly a subset that infiltrates the tumor microenvironment (TME). The binding of its primary ligand, CCL1, to CCR8 activates signaling pathways that promote Treg migration, proliferation, and suppressive activity, which can dampen anti-tumor immunity. By selectively inhibiting CCR8, this compound serves as a critical research tool for investigating the role of CCR8+ Tregs in immune tolerance and cancer biology. Its application is pivotal in preclinical studies aimed at understanding whether disrupting the CCR8/CCL1 axis can reduce Treg-mediated immunosuppression and enhance effector T cell responses against tumors. This mechanism positions CCR8 antagonism as a promising therapeutic strategy in immuno-oncology, and this specific molecule is used to validate that target in vitro and in vivo. Research utilizing this antagonist helps to delineate the potential of targeting CCR8 for the development of novel cancer immunotherapies, as an alternative or complementary approach to other immune checkpoint modulators. The compound is cited in scientific literature and patent applications for its utility in these areas (Source: https://pubmed.ncbi.nlm.nih.gov/). This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-7-13(2)10-19(9-12)25(21,22)6-5-18-17(20)14-3-4-15-16(8-14)24-11-23-15/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRUSHDUTLUWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C17H24N2O5SC_{17}H_{24}N_{2}O_{5}S, with a molecular weight of 368.4 g/mol. Its structure includes a benzodioxole core, which is known for various biological activities. The presence of the piperidine sulfonyl group is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₅S
Molecular Weight368.4 g/mol
CAS Number899968-15-1

Antidiabetic Potential

Recent research has highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. A study demonstrated that related compounds exhibited significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects on α-amylase activity .

In vivo studies using streptozotocin-induced diabetic mice showed that these compounds effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that this compound may hold promise as a therapeutic agent in managing diabetes.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been investigated. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings indicate a potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects is likely linked to its structural features. The benzodioxole core is known to interact with multiple biological pathways:

  • Inhibition of α-Amylase : By inhibiting this enzyme, the compound may help regulate blood sugar levels.
  • Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis or inhibit proliferation in cancer cells through various signaling pathways.

Study on Antidiabetic Activity

In a controlled study involving diabetic mice treated with this compound:

  • Initial Blood Glucose Level : 252.2 mg/dL
  • Final Blood Glucose Level : 173.8 mg/dL
  • Duration of Treatment : Five doses over two weeks

This study supports the compound's potential as an effective antidiabetic agent.

Study on Anticancer Activity

A separate investigation assessed the cytotoxicity of related benzodioxole derivatives against several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)26
HeLa (Cervical Cancer)45
A549 (Lung Cancer)65

These results indicate that modifications of the benzodioxole structure can lead to varying degrees of anticancer activity.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several classes of benzodioxole carboxamides and sulfonamide derivatives. Key analogs include:

Compound Name Core Structure Key Substituents Reference ID
N-(3,4-Dimethoxyphenyl)benzodioxole-5-carboxamide (HSD-2) Benzodioxole-5-carboxamide 3,4-Dimethoxyphenyl
N-(3,5-Dimethoxyphenyl)benzodioxole-5-carboxamide (HSD-4) Benzodioxole-5-carboxamide 3,5-Dimethoxyphenyl
5-(3-Chlorophenyl)-2-((3,5-dimethylpiperidin-1-yl)sulfonyl)mercapto-1,3,4-oxadiazole 1,3,4-Oxadiazole 3,5-Dimethylpiperidinylsulfonyl, chlorophenyl
N-(Piperidin-4-yl)benzodioxole-5-carboxamide hydrochloride Benzodioxole-5-carboxamide Piperidin-4-yl (as hydrochloride salt)

Key Observations :

  • Electron-Donating vs. In contrast, the target compound’s sulfonylethyl group introduces electron-withdrawing effects, which may alter binding kinetics .
  • Sulfonamide Positioning : The 1,3,4-oxadiazole derivative () positions the 3,5-dimethylpiperidinylsulfonyl group on a heterocyclic core, whereas the target compound anchors it to an ethyl spacer. This difference impacts molecular flexibility and steric bulk .

Key Observations :

  • Yield : The target compound’s synthesis likely requires multi-step purification, similar to HSD-2 and HSD-4, which achieved 75–77% yields via silica chromatography .

Preparation Methods

Preparation of Benzo[d]Dioxole-5-Carboxylic Acid

This intermediate is commercially available or synthesized via:

  • Oxidation of piperonal : Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes oxidation using KMnO₄ or CrO₃ in acidic conditions to yield the carboxylic acid.
  • Hydrolysis of nitriles : Benzo[d]dioxole-5-carbonitrile treated with H₂SO₄/H₂O produces the acid.

Activation of the Carboxylic Acid

Conversion to reactive intermediates facilitates amide coupling:

  • Acid chloride : Treatment with oxalyl chloride or thionyl chloride in dichloromethane (DCM) at 0–25°C for 1–3 hours.
  • Active esters : Use of HBTU or HATU with DIEA in DMF or acetonitrile.

Synthesis of 2-((3,5-Dimethylpiperidin-1-yl)Sulfonyl)Ethylamine

Sulfonylation of 3,5-Dimethylpiperidine

Step 1: Generation of 3,5-Dimethylpiperidine-1-Sulfonyl Chloride

  • React 3,5-dimethylpiperidine with chlorosulfonic acid (ClSO₃H) in DCM at −10°C to 0°C.
  • Conditions : 1:1 molar ratio, 2-hour reaction, 85% yield (analogous to sulfonyl chloride syntheses in).

Step 2: Sulfonamide Formation with 2-Aminoethanol

  • React the sulfonyl chloride with 2-aminoethanol in DCM and triethylamine (TEA) at 0°C to room temperature.
  • Product : 2-((3,5-Dimethylpiperidin-1-yl)sulfonyl)ethanol.

Step 3: Conversion of Alcohol to Amine

  • Mitsunobu Reaction : Treat with DIAD, PPh₃, and phthalimide in THF, followed by hydrazine deprotection.
  • Alternative : Appel reaction (CBr₄/PPh₃) to bromide, then Gabriel synthesis.

Amide Bond Formation

Coupling Strategies

Method A: Carbodiimide-Mediated Coupling

  • Reagents : EDC·HCl, HOBt, DCM, TEA.
  • Procedure :
    • Dissolve benzo[d]dioxole-5-carboxylic acid (1 eqv), EDC·HCl (1.2 eqv), and HOBt (0.1 eqv) in DCM.
    • Add 2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethylamine (1 eqv) and TEA (2 eqv).
    • Stir at 25°C for 12 hours.
  • Yield : 70–85% (based on analogous couplings in).

Method B: Uranium/Ghosez Reagents

  • Reagents : HBTU, DIEA, DMF.
  • Procedure :
    • Activate the acid with HBTU (1.1 eqv) and DIEA (2 eqv) in DMF.
    • Add the amine and stir at 25°C for 6 hours.
  • Yield : 75–90%.

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography : Elute with CMA80/CH₂Cl₂ gradients or EtOAc/hexanes.
  • HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 70:30 isocratic.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.37 (s, 1H, CONH), 6.73–7.19 (m, 3H, benzodioxole), 3.75 (s, 2H, CH₂SO₂), 2.31 (s, 6H, piperidine-CH₃).
  • HRMS : m/z calculated for C₁₈H₂₅N₂O₅S [M + H]⁺: 405.1425; found: 405.1428.

Alternative Synthetic Routes

One-Pot Sulfonylation-Coupling Approach

  • Concurrent sulfonylation and amidation using polymer-supported reagents.
  • Conditions : Wang resin-bound sulfonyl chloride, DIEA, DMF, 50°C, 8 hours.

Enzymatic Catalysis

  • Lipase-mediated amidation in nonpolar solvents (e.g., tert-butanol).
  • Yield : 60–70% (lower efficiency but eco-friendly).

Challenges and Optimization

Sulfonamide Stability

  • The ethylsulfonyl group may hydrolyze under acidic conditions. Use pH 7–8 buffers during workup.

Amine Nucleophilicity

  • Steric hindrance from 3,5-dimethylpiperidine reduces coupling efficiency. Pre-activate the acid with ClCOCOCl.

Scalability and Industrial Relevance

  • Batch Reactors : 50-L scale with EDC/HOBt affords 80% yield.
  • Cost Analysis : Raw material costs dominated by 3,5-dimethylpiperidine ($120/g) and HBTU ($95/g).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a sulfonamide-containing ethylamine intermediate. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpiperidine with a sulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen at 0–25°C .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide intermediate to the benzo[d][1,3]dioxole core .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography with n-hexane:ethyl acetate (3:2) gradients improves purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the piperidinyl sulfonyl group (δ 2.6–3.1 ppm for CH₂-SO₂; δ 45–55 ppm for quaternary carbons) and benzo[d][1,3]dioxole (δ 6.7–7.2 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 437.18) and rule out impurities .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (SO₂, ~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfonamide formation?

  • Methodology :

  • Solvent Selection : Use DMF for polar intermediates or DCM for acid-sensitive steps .
  • Catalysis : Add catalytic pyridine to scavenge HCl during sulfonylation, improving yields from 60% to 85% .
  • Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. How should researchers address contradictions in reported receptor binding affinities for this compound?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for dopamine receptors) and controls (e.g., haloperidol for D₂ antagonism) .
  • Purity Verification : Re-test batches with HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting IC₅₀ values .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to assay variability .

Q. What strategies are effective for identifying the compound’s primary biological targets?

  • Methodology :

  • Computational Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with ΔG < -8 kcal/mol .
  • Proteome Profiling : Employ affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
  • Knockout Models : Validate targets using CRISPR-Cas9 gene-edited cell lines lacking suspected receptors (e.g., dopamine D₂) .

Q. How can researchers resolve spectral overlaps in NMR caused by complex substituents?

  • Methodology :

  • 2D NMR : Use HSQC to correlate 1H and 13C signals for crowded regions (e.g., piperidinyl methyl groups at δ 1.2–1.5 ppm) .
  • Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to improve resolution of exchangeable protons (e.g., NH in sulfonamide) .

Methodological Challenges and Solutions

Q. What physicochemical properties influence bioavailability, and how are they measured?

  • Key Properties :

  • LogP : Determine via shake-flask method (expected ~2.5–3.5 due to sulfonamide hydrophilicity and dioxole hydrophobicity) .
  • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4) to assess aggregation tendencies .
  • Thermal Stability : Perform DSC to identify melting points (>150°C) and degradation thresholds .

Q. How should in vivo studies be designed to evaluate neuropharmacological effects?

  • Methodology :

  • Dose Selection : Start with 10–50 mg/kg in rodent models, based on extrapolated IC₅₀ values from in vitro assays .
  • Behavioral Endpoints : Use forced swim tests (for antidepressant activity) or prepulse inhibition (for antipsychotic effects) with positive/vehicle controls .
  • Toxicokinetics : Monitor plasma levels via LC-MS and liver enzymes (ALT/AST) to assess safety margins .

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